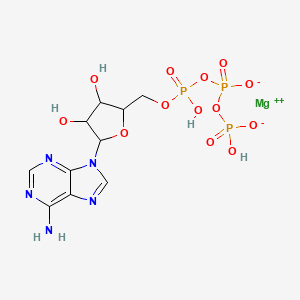

Adenosine 5'-triphosphate dimagnesium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

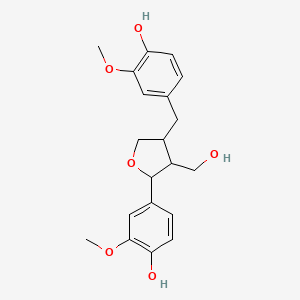

Adenosine 5’-triphosphate dimagnesium salt is a compound that plays a crucial role in energy storage and metabolism within living cells. It is a magnesium salt form of adenosine 5’-triphosphate, a nucleotide that is essential for various cellular processes, including respiration, biosynthetic reactions, motility, and cell division .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Adenosine 5’-triphosphate dimagnesium salt can be synthesized through the reaction of adenosine 5’-triphosphate with magnesium ions. The reaction typically involves dissolving adenosine 5’-triphosphate in water and adding a magnesium salt, such as magnesium chloride or magnesium sulfate, under controlled pH conditions. The resulting solution is then purified and crystallized to obtain the dimagnesium salt form .

Industrial Production Methods

Industrial production of adenosine 5’-triphosphate dimagnesium salt involves large-scale fermentation processes using bacterial sources. The fermentation broth is processed to extract and purify the compound, followed by the addition of magnesium ions to form the dimagnesium salt. The final product is then dried and packaged for use .

Analyse Chemischer Reaktionen

Types of Reactions

Adenosine 5’-triphosphate dimagnesium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and complexation with metal ions.

Common Reagents and Conditions

Hydrolysis: This reaction involves the breakdown of adenosine 5’-triphosphate into adenosine diphosphate and inorganic phosphate, typically catalyzed by enzymes such as ATPases.

Phosphorylation: Adenosine 5’-triphosphate can transfer its phosphate groups to other molecules, a reaction commonly facilitated by kinases.

Complexation: The compound can form complexes with metal ions, such as calcium and magnesium, under physiological conditions.

Major Products Formed

Hydrolysis: Adenosine diphosphate and inorganic phosphate.

Phosphorylation: Various phosphorylated intermediates, depending on the target molecule.

Complexation: Metal ion complexes with adenosine 5’-triphosphate.

Wissenschaftliche Forschungsanwendungen

Adenosine 5’-triphosphate dimagnesium salt has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic reactions and as a standard in bioluminescence assays.

Biology: Plays a key role in cellular energy metabolism and is used in studies of cellular respiration and signal transduction.

Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism and mitochondrial function.

Industry: Utilized in the production of biopharmaceuticals and as a component in various biochemical assays.

Wirkmechanismus

Adenosine 5’-triphosphate dimagnesium salt exerts its effects by serving as a primary energy carrier in cells. It provides the energy required for various cellular processes by hydrolyzing its phosphate bonds. The compound acts as a substrate for numerous enzymes, including kinases and adenylate cyclases, which are involved in cell signaling and the production of secondary messengers like cyclic adenosine monophosphate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Adenosine 5’-triphosphate disodium salt

- Adenosine 5’-triphosphate dipotassium salt

- Adenosine diphosphate

- Adenosine monophosphate

Uniqueness

Adenosine 5’-triphosphate dimagnesium salt is unique due to its specific interaction with magnesium ions, which enhances its stability and bioavailability. This form is particularly useful in studies involving magnesium-dependent enzymes and processes .

Eigenschaften

IUPAC Name |

magnesium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYJCOXYBYJLIK-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14MgN5O13P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)

![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)

![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)

![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)

![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)

![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)